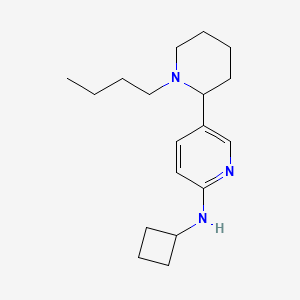
5-(1-Butylpiperidin-2-yl)-N-cyclobutylpyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-Butylpiperidin-2-yl)-N-Cyclobutylpyridin-2-amin ist eine komplexe organische Verbindung, die einen Piperidinring, einen Pyridinring und eine Cyclobutylgruppe aufweist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-(1-Butylpiperidin-2-yl)-N-Cyclobutylpyridin-2-amin beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Ansatz ist die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Spezielle Reagenzien und Katalysatoren, wie z. B. Organophotokatalysatoren, können eingesetzt werden, um diese Transformationen zu erleichtern .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung des Synthesewegs beinhalten, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und die Umweltbelastung zu minimieren. Dies könnte die Verwendung von kontinuierlichen Durchflussreaktoren und fortschrittlichen Reinigungstechniken umfassen, um eine gleichbleibende Qualität zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-(1-Butylpiperidin-2-yl)-N-Cyclobutylpyridin-2-amin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um funktionelle Gruppen wie Hydroxyl- oder Carbonylgruppen einzuführen.
Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand der Stickstoffatome oder anderer funktioneller Gruppen zu verändern.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien für diese Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile oder Elektrophile, abhängig von der gewünschten Substitution.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise könnte die Oxidation zu hydroxylierten Derivaten führen, während Substitutionsreaktionen eine breite Palette an funktionellen Gruppen einführen könnten.
Wissenschaftliche Forschungsanwendungen
Chemie: Die Verbindung kann als Baustein für die Synthese komplexerer Moleküle verwendet werden.
Biologie: Sie kann als Sonde dienen, um biologische Prozesse zu untersuchen, an denen Piperidin- und Pyridinderivate beteiligt sind.
Medizin: Die Verbindung könnte auf ihre pharmakologischen Eigenschaften untersucht werden, wie z. B. ihr Potenzial als Therapeutikum.
Wirkmechanismus
Der Wirkmechanismus von 5-(1-Butylpiperidin-2-yl)-N-Cyclobutylpyridin-2-amin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Rezeptoren oder Enzymen. Die Struktur der Verbindung ermöglicht es ihr, an diese Zielstrukturen zu binden, wodurch ihre Aktivität möglicherweise moduliert wird und zu verschiedenen biologischen Wirkungen führt. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und dem biologischen Kontext ab.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving piperidine and pyridine derivatives.
Medicine: The compound could be investigated for its pharmacological properties, such as its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 5-(1-Butylpiperidin-2-yl)-N-cyclobutylpyridin-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the biological context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Zu den ähnlichen Verbindungen gehören andere Piperidin- und Pyridinderivate, wie z. B.:
- 5-(1-Butylpiperidin-2-yl)-2-Phenoxypyridin
- 5-(1-Butylpiperidin-2-yl)-2-Methoxypyridin
Einzigartigkeit
Was 5-(1-Butylpiperidin-2-yl)-N-Cyclobutylpyridin-2-amin auszeichnet, ist seine einzigartige Kombination aus funktionellen Gruppen, die ihm möglicherweise unterschiedliche chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C18H29N3 |
|---|---|
Molekulargewicht |
287.4 g/mol |
IUPAC-Name |
5-(1-butylpiperidin-2-yl)-N-cyclobutylpyridin-2-amine |
InChI |
InChI=1S/C18H29N3/c1-2-3-12-21-13-5-4-9-17(21)15-10-11-18(19-14-15)20-16-7-6-8-16/h10-11,14,16-17H,2-9,12-13H2,1H3,(H,19,20) |
InChI-Schlüssel |
JCERESPZOAMGGD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1CCCCC1C2=CN=C(C=C2)NC3CCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


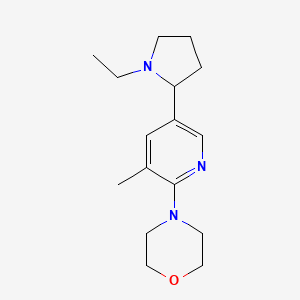


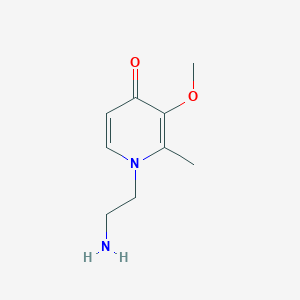
![2-(2-Ethyl-1H-benzo[d]imidazol-5-yl)acetic acid](/img/structure/B11808278.png)
![1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanamine](/img/structure/B11808284.png)
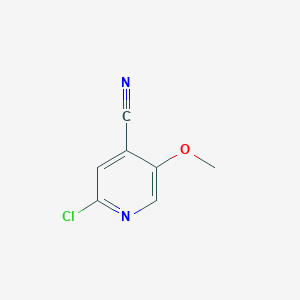
![3-Isobutyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11808293.png)


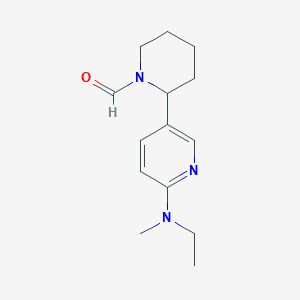
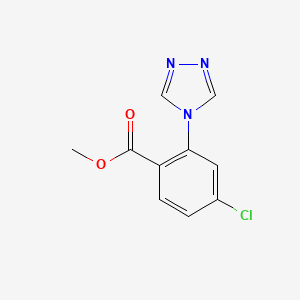
![2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]pyrrolidin-1-yl]propan-1-one](/img/structure/B11808309.png)

